

Hydroxysafflor Yellow A: A Technical Review for Researchers

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Compound of Interest

Compound Name: *Hydroxysafflor yellow A*

Cat. No.: *B1673983*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a prominent chalcone glycoside extracted from the flowers of *Carthamus tinctorius* L., has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities.^{[1][2][3]} This natural pigment, characterized by its good water solubility, is a key bioactive component of safflower, an herb with a long history in traditional medicine for promoting blood circulation.^{[1][4]} Modern research has substantiated many of its therapeutic potentials, particularly in the realms of cardiovascular and cerebrovascular diseases, neuroprotection, and oncology.^{[5][6]}

This in-depth technical guide provides a comprehensive literature review of HSYA, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and drug development endeavors.

Chemical and Physicochemical Properties

HSYA is an orange-yellow powdery substance with the molecular formula $C_{27}H_{32}O_{16}$.^[1] It is highly soluble in water and poorly lipophilic, making it virtually insoluble in organic solvents like chloroform and benzene.^[1] This compound is structurally unstable under strong acidic and alkaline conditions.^[1]

Pharmacokinetics

HSYA is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[\[2\]](#) Pharmacokinetic studies have revealed that HSYA generally exhibits low oral bioavailability, estimated to be around 1.2%.[\[2\]](#)[\[7\]](#) Following intravenous administration, a significant portion of the drug is excreted unchanged in the urine.[\[8\]](#)

Table 1: Pharmacokinetic Parameters of HSYA in Preclinical and Clinical Studies

| Species /Population | Dose | Administration Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
|---------------------|----------------|----------------------|---|---------|--------|-----------------|---------------------|
| Rats | 3-24 mg/kg | Intravenous | Dose-dependent | - | - | - | [9] |
| Dogs | 6-24 mg/kg | Intravenous | Dose-dependent | - | - | - | [9] |
| Rats | 12.5 mg/kg | Intragastric | - | ~10 min | - | 1.2% | [7] |
| Healthy Volunteers | 35, 70, 140 mg | Intravenous | 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L | - | 3.32 h | - | [2] |

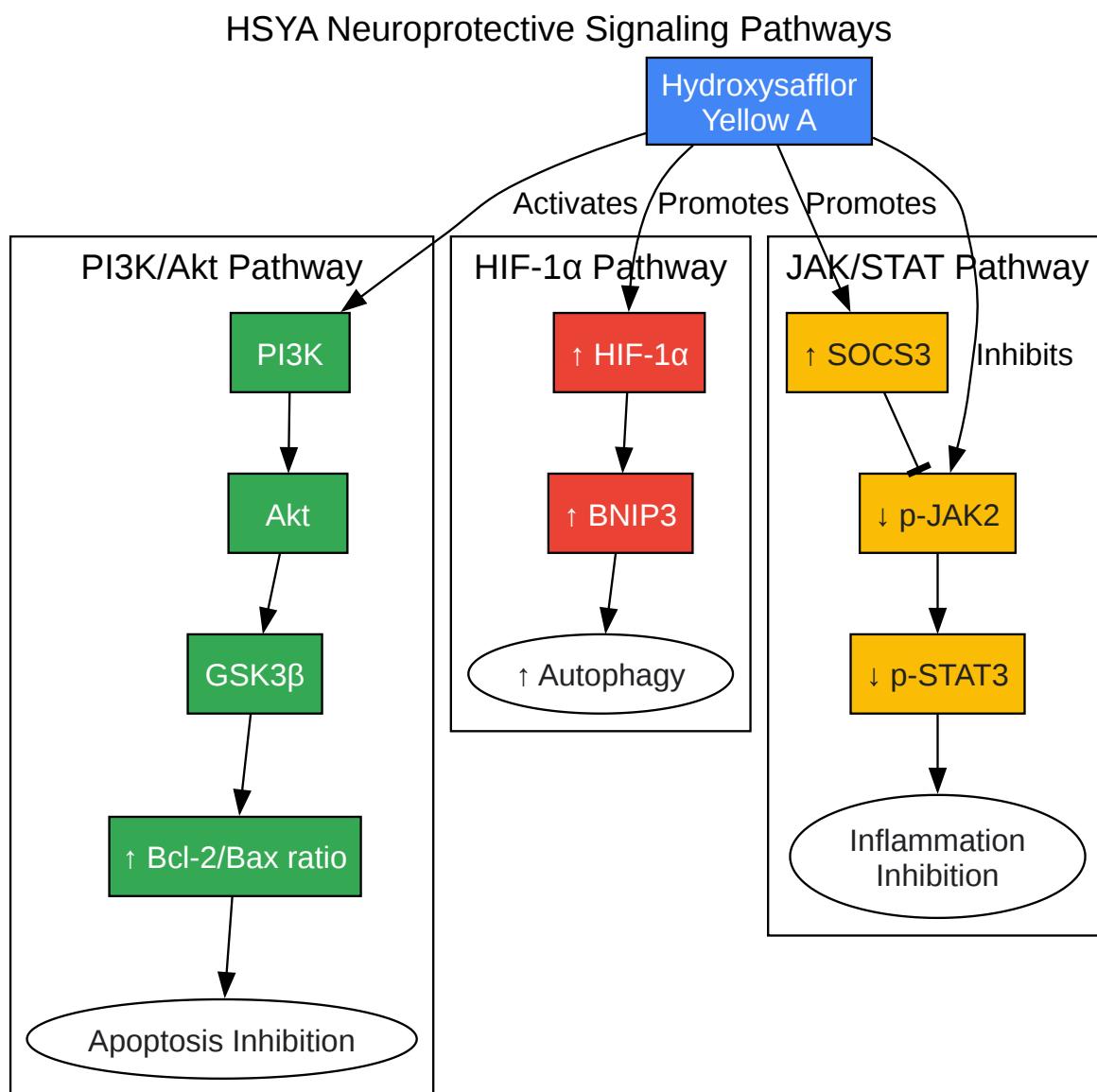
Pharmacological Effects and Mechanisms of Action

HSYA exerts a wide array of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties.[\[2\]](#)[\[3\]](#) These effects are mediated through the modulation of various signaling pathways.

Neuroprotective Effects

HSYA has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.^{[5][10]} It can reduce infarct volume, alleviate brain edema, and improve neurological deficits.^[5] The underlying mechanisms involve the inhibition of excitotoxicity, oxidative stress, apoptosis, and inflammation.^{[5][11]}

Key Signaling Pathways in HSYA-Mediated Neuroprotection



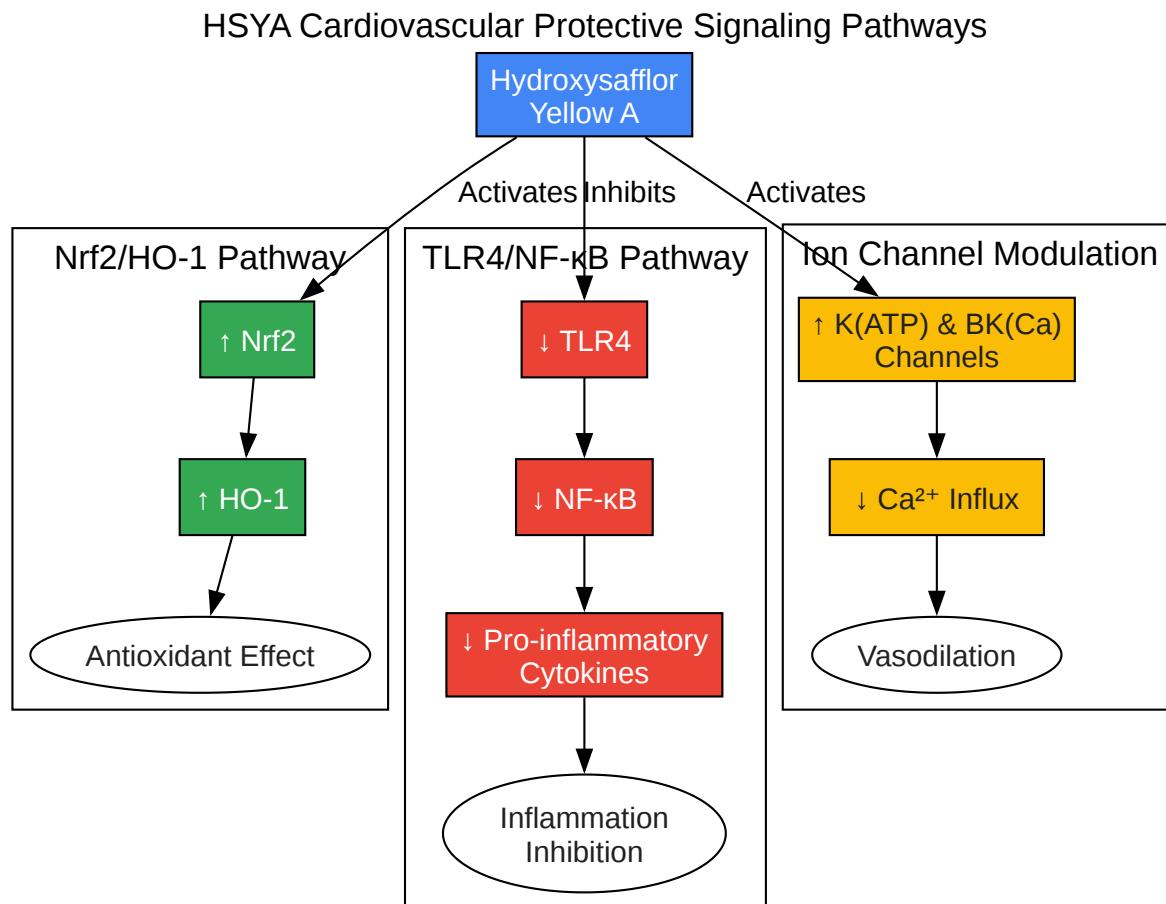
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HSYA's multifaceted neuroprotective mechanisms.

Cardiovascular Effects

HSYA exhibits significant cardioprotective effects, including reducing myocardial infarct size, improving cardiac function, and protecting against ischemia-reperfusion injury.[\[12\]](#)[\[13\]](#)[\[14\]](#) It has been shown to reduce blood pressure and heart rate in a dose-dependent manner.[\[15\]](#) The mechanisms involve the activation of potassium channels and modulation of nitric oxide synthase activity.[\[14\]](#)[\[15\]](#)

Signaling Pathways in HSYA's Cardiovascular Protection



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HSYA's mechanisms in cardiovascular protection.

Anti-inflammatory Effects

HSYA demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[2][16] This is achieved through the downregulation of key inflammatory signaling pathways like NF-κB and MAPK.[2]

Anticancer Effects

Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including those of the liver, colon, and breast.[4][8] It can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis.[8]

Table 2: In Vitro Anticancer Activity of HSYA (IC₅₀ Values)

| Cell Line | Cancer Type | IC ₅₀ (μM) | Exposure Time (h) | Reference |
|-----------|-------------------------------------|--|-------------------|-----------|
| Jurkat | T-cell acute lymphoblastic leukemia | 99.08 | 24 | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | 77.81 | 48 | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | 59.05 | 72 | [1] |
| HCT116 | Colorectal Cancer | Effective at 25, 50, 100 μM (specific IC ₅₀ not provided) | - | [4] |
| A549 | Non-small Cell Lung Cancer | Inhibition observed (specific IC ₅₀ not provided) | - | [5] |

Experimental Protocols

Extraction and Isolation of HSYA from *Carthamus tinctorius*

- Method 1: Ultrasonic Water Extraction and Purification[3]
 - Pulverize dried safflower material.

- Perform ultrasonic water extraction (e.g., 10-13 times the volume of water to material weight) at 40-60°C with an ultrasonic frequency of 40 kHz for 50 minutes.
- Filter the extract and centrifuge to remove solid particles.
- Separate the supernatant using HZ801 macroporous adsorption resin chromatography.
- Further purify the eluate using LH-20 Sephadex chromatography.
- Perform ultrafiltration and freeze-drying to obtain purified HSYA powder.

- Method 2: DMSO-Based Extraction[\[2\]](#)
 - Soak 2.0 g of safflower with 14 volumes of DMSO and stir for 30 minutes at room temperature in the dark to remove impurities.
 - Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.
 - Repeat the previous step with another 12 volumes of DMSO.
 - Add 3 volumes of butyl acetate to the filtrate and centrifuge to obtain crimson precipitates.
 - Wash the precipitates with ethanol and dry to obtain HSYA.

Quantification of HSYA in Biological Samples

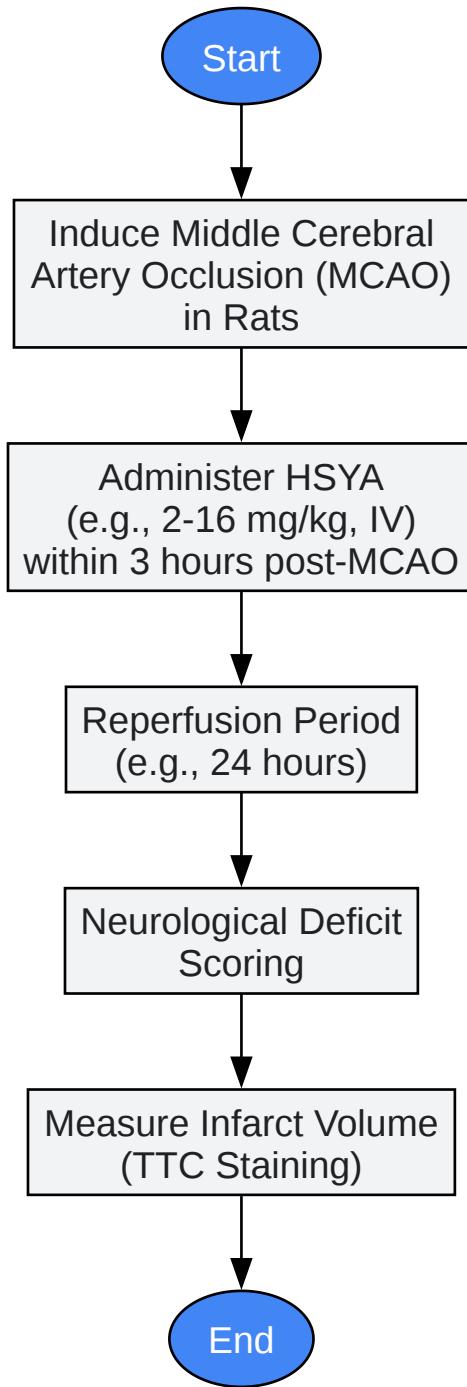
- Method: UPLC-ESI-MS/MS[\[17\]](#)
 - Sample Preparation: Perform liquid-liquid extraction of HSYA from plasma, urine, or cerebrospinal fluid.
 - Chromatographic Separation: Use an Acquity UPLC™ BEH C18 column with a gradient elution of methanol and 0.1% formic acid at a flow rate of 0.3 mL/min.
 - Mass Spectrometry Detection: Employ a triple quadrupole tandem mass spectrometer with electrospray ionization. Monitor the mass transition m/z 611.0 → 491.0.
 - Quantification: Generate a calibration curve in the linear range of 2 to 6125 ng/mL.

In Vivo Model of Cerebral Ischemia (MCAO)

- Animal Model: Male Wistar or Sprague-Dawley rats.[18]
- Procedure:[18]
 - Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO).
 - Administer HSYA intravenously (e.g., via tail vein or carotid artery) at doses ranging from 2 to 16 mg/kg at specific time points post-occlusion (e.g., within 3 hours).[18]
 - After a reperfusion period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
 - Measure the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Experimental Workflow for MCAO Model and HSYA Treatment

Workflow for MCAO Model and HSYA Efficacy Evaluation

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A typical workflow for assessing HSYA in a stroke model.

In Vitro Anti-inflammatory Assay

- Cell Line: RAW264.7 mouse macrophages.

- Procedure:
 - Culture RAW264.7 cells in 24-well plates.
 - Pre-treat cells with varying concentrations of HSYA (e.g., 25, 50, 100 μ M) for 3 hours.
 - Induce inflammation by challenging the cells with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours.
 - Collect the cell supernatants and measure the levels of inflammatory cytokines (e.g., IL-1 β , IL-18) using ELISA kits.

Conclusion

Hydroxysafflor yellow A is a promising natural compound with a wide range of therapeutic applications, supported by a growing body of preclinical and clinical evidence. Its well-defined chemical properties, coupled with an increasing understanding of its pharmacokinetic profile and mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating the therapeutic potential of HSYA. The detailed experimental protocols and visualized signaling pathways offer practical tools to accelerate research in this exciting field.

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